
Padsevonil for Drug-Resistant Focal Epilepsy: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Padsevonil (formerly UCB-0942) was an investigational antiepileptic drug (AED) developed by

UCB Pharma for the treatment of drug-resistant focal epilepsy.[1] It represented a novel, first-

in-class therapeutic candidate designed with a dual mechanism of action, targeting both

presynaptic and postsynaptic pathways involved in epileptogenesis.[2][3][4] This technical

guide provides a comprehensive overview of Padsevonil, detailing its pharmacological profile,

summarizing key preclinical and clinical data, and outlining the experimental protocols of

pivotal studies. Despite promising early-phase results, the development of Padsevonil was

ultimately discontinued after failing to meet primary endpoints in larger pivotal trials, a critical

case study in the challenges of AED development.[1]

Core Mechanism of Action
Padsevonil was rationally designed to simultaneously interact with two distinct molecular

targets:

Synaptic Vesicle Protein 2 (SV2): It acts as a high-affinity ligand for all three isoforms of the

synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2][5][6] The binding to SV2A, a known

target for AEDs like levetiracetam and brivaracetam, is believed to modulate

neurotransmitter release.[2][7] Padsevonil exhibited a higher affinity and slower dissociation

kinetics for SV2A compared to its predecessors.[3][8]
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GABA-A Receptors: It functions as a partial agonist at the benzodiazepine site of the GABA-

A receptor, thereby enhancing GABAergic inhibition.[2][6][9] This action is intended to

provide a synergistic anticonvulsant effect. The partial agonism was a deliberate design

feature to potentially reduce the tolerance and sedation commonly associated with full

benzodiazepine agonists.[2][9]

The following diagram illustrates the dual mechanism of action of Padsevonil at the synapse.

Presynaptic Terminal

Postsynaptic Terminal

Padsevonil

SV2A

High-affinity binding

SV2B
High-affinity binding

SV2CHigh-affinity binding

Padsevonil

Synaptic Vesicle

GABA-A Receptor

Partial Agonist at
Benzodiazepine Site

Click to download full resolution via product page

Padsevonil's dual mechanism of action.

Preclinical Pharmacology
Padsevonil's unique pharmacological profile was characterized through a series of in vitro and

in vivo studies.
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In Vitro Binding Affinities
Binding assays were conducted to determine the affinity of Padsevonil for its target receptors.

The results demonstrated high, nanomolar affinity for all three SV2 isoforms and a lower,

micromolar affinity for the benzodiazepine site on the GABA-A receptor.

Target
Padsevonil Affinity
(pKi)

Levetiracetam
Affinity (pKi)

Brivaracetam
Affinity (pKi)

SV2A 8.5[3][8] 5.2[3][8] 6.6[3][8]

SV2B 7.9[8] Low affinity Low affinity

SV2C 8.5[8] Low affinity Low affinity

GABA-A

(Benzodiazepine Site)
6.4 (α1β2γ2)[5] Not Applicable Not Applicable

In Vivo Receptor Occupancy
In vivo studies in mice confirmed the dual-target engagement, with high occupancy of SV2A at

lower doses and engagement of the benzodiazepine site at higher doses.

Target Padsevonil ED50 (mg/kg)

SV2A Occupancy 0.2[3][5]

Benzodiazepine Site Occupancy 36[3]

Experimental Protocols: Preclinical
In Vitro Binding Assays:

SV2 Binding: Radioligand binding assays were performed using membranes from HEK293

cells expressing recombinant human SV2A, SV2B, or SV2C. [3H]Padsevonil was used as

the radioligand. Affinity (Ki) values were determined by competitive displacement of the

radioligand with increasing concentrations of the test compound.
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GABA-A Receptor Binding: Binding assays were conducted on membranes from cells

expressing various recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2,

α3β2γ2, α5β2γ2).[9] Affinity for the benzodiazepine site was determined using

radiolabeled ligands such as [3H]flumazenil.[5]

Functional Assays:

GABA-A Receptor Electrophysiology: The functional effect of Padsevonil on GABA-A

receptors was assessed using two-electrode voltage clamp or patch-clamp techniques on

Xenopus oocytes or cultured mammalian cells (e.g., CHO-K1) expressing specific GABA-

A receptor subtypes.[9] The potentiation of GABA-evoked chloride currents was measured

to characterize the modulatory effects of Padsevonil.[9]

In Vivo Seizure Models:

Padsevonil's anticonvulsant activity was evaluated in a range of rodent models of

epilepsy, including acute seizure models (e.g., 6 Hz stimulation, maximal electroshock,

pentylenetetrazol) and chronic epilepsy models (e.g., amygdala kindling, intrahippocampal

kainate).[10] Efficacy was determined by the dose-dependent protection against seizure

induction or severity.[10]

Translational Development and Clinical Trials
A key aspect of Padsevonil's development was a translational approach, using Positron

Emission Tomography (PET) imaging in healthy volunteers to inform dose selection for clinical

trials in patients with epilepsy.[2][11]
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Translational approach for Padsevonil development.

Phase IIa Proof-of-Concept Study (NCT02495844)
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This initial clinical study aimed to evaluate the efficacy and safety of a single dose of

Padsevonil in a small population of patients with highly drug-resistant focal epilepsy.

Study Design: A randomized, double-blind, placebo-controlled trial.[2][11]

Patient Population: Adults with highly treatment-resistant epilepsy, experiencing ≥4 focal

seizures per week and having failed to respond to ≥4 prior AEDs.[2][11]

Treatment:

A 3-week inpatient double-blind period where patients received either Padsevonil (400

mg twice daily) or placebo as an add-on to their stable regimen.[2][11]

An 8-week outpatient open-label period where all patients received Padsevonil.[2][11]

Primary Endpoint: ≥75% reduction in seizure frequency during the inpatient period.[2][11]

Outcome Padsevonil (n=26) Placebo (n=27) p-value

≥75% Responders

(Inpatient)
30.8%[2][11] 11.1%[2][11] 0.067

Median Reduction in

Weekly Seizure

Frequency (Inpatient)

53.7%[2][11] 12.5%[2][11] 0.026

Pivotal Trials: Phase IIb (ARISE - NCT03373383) and
Phase III (DUET - NCT03739840)
Following the encouraging Phase IIa results, two larger, pivotal trials were initiated to confirm

the efficacy and safety of Padsevonil across a range of doses.

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group

studies.[12][13]

Patient Population: Adults with drug-resistant focal-onset seizures, having failed to achieve

seizure control with at least 4 prior AEDs and on a stable regimen of 1-3 AEDs.[14]
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Treatment: Patients were randomized to receive placebo or one of several fixed doses of

Padsevonil (twice daily) as adjunctive therapy for a 12-week maintenance period.

ARISE (Phase IIb): 50 mg, 100 mg, 200 mg, 400 mg.[13][15]

DUET (Phase III): 100 mg, 200 mg, 400 mg.[15]

Primary Endpoint: Percentage reduction from baseline in observable focal-onset seizure

frequency over the 12-week maintenance period.[16]

Outcome
Placebo
(n=81)

Padsevonil
50mg
(n=80)

Padsevonil
100mg
(n=82)

Padsevonil
200mg
(n=81)

Padsevonil
400mg
(n=81)

% Reduction

in Seizure

Frequency vs

Placebo

- 17.2% 19.1% 19.2% 12.4%

p-value vs

Placebo
- - 0.128 0.128 0.248

50%

Responder

Rate

21.0%[15]
33.8%

(p=0.045)[15]

31.7%

(p=0.079)[15]

25.9%

(p=0.338)[15]

32.1%

(p=0.087)[15]

Outcome Placebo (n=54)
Padsevonil
100mg (n=60)

Padsevonil
200mg (n=56)

Padsevonil
400mg (n=56)

% Reduction in

Seizure

Frequency vs

Placebo

- -5.6% 6.5% 6.3%

p-value vs

Placebo
- 0.687 0.687 0.687

50% Responder

Rate
27.8%[15]

35.6% (p=0.425)

[15]

33.9% (p=0.625)

[15]

42.9% (p=0.125)

[15]
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Conclusion of Pivotal Trials: In both the ARISE and DUET trials, Padsevonil failed to meet the

primary efficacy endpoint, showing no statistically significant separation from placebo in

reducing seizure frequency.[1][13][15]

Safety and Tolerability
Across the clinical trial program, Padsevonil was generally well-tolerated. The most commonly

reported treatment-emergent adverse events (TEAEs) were consistent with other centrally

acting AEDs.

Adverse Event Frequency in Padsevonil Groups

Somnolence 45.5% (Phase IIa)[2][11]

Dizziness 43.6% (Phase IIa)[2][11]

Headache 25.5% (Phase IIa)[2][11]

Fatigue Consistent across trials

Irritability Consistent across trials

Discontinuation and Future Implications
In 2020, following the negative results of the pivotal trials, UCB announced the discontinuation

of the entire Padsevonil clinical development program.[1] The failure of Padsevonil, despite a

strong scientific rationale and promising early data, highlights the profound challenges in

developing new therapies for drug-resistant epilepsy. It underscores the "translational gap"

between preclinical models, early-phase human studies, and large-scale clinical confirmation.

The Padsevonil story serves as a valuable case study for the neuroscience research and drug

development community, emphasizing the complexities of targeting neuronal networks in highly

refractory patient populations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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